molecular formula C19H19NO7 B1674033 FR 75513 CAS No. 127975-78-4

FR 75513

Cat. No.: B1674033
CAS No.: 127975-78-4
M. Wt: 373.4 g/mol
InChI Key: XSAOKGZBHYQDNI-UHFFFAOYSA-N
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Description

FR 75513 is a biphenyl compound with documented inhibitory activity on guinea pig detrusor muscle contraction, as noted in pharmacological studies .

Properties

CAS No.

127975-78-4

Molecular Formula

C19H19NO7

Molecular Weight

373.4 g/mol

IUPAC Name

3-O-methyl 1-O-propan-2-yl 4-hydroxy-6-methyl-2-(2-nitrophenyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H19NO7/c1-10(2)27-19(23)15-11(3)9-14(21)17(18(22)26-4)16(15)12-7-5-6-8-13(12)20(24)25/h5-10,21H,1-4H3

InChI Key

XSAOKGZBHYQDNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O

Appearance

Solid powder

Other CAS No.

127975-78-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(1-methylethyl) 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate
FR 75513
FR-75513

Origin of Product

United States

Preparation Methods

The synthesis of FR 75513 involves the preparation of 1,1’-biphenyl-2,6-dicarboxylic acid diesters. The synthetic route typically includes the esterification of 1,1’-biphenyl-2,6-dicarboxylic acid with appropriate alcohols under acidic conditions. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

FR 75513 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups present in the compound to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FR 75513 has several scientific research applications, including:

Mechanism of Action

FR 75513 exerts its effects by inhibiting the contraction of the detrusor muscle in the bladder. The molecular targets and pathways involved include the inhibition of specific ion channels and receptors that regulate muscle contraction. This leads to a decrease in muscle contractility and provides relief from symptoms associated with overactive bladder .

Comparison with Similar Compounds

Key Findings :

  • Unlike flurbiprofen, which is a non-steroidal anti-inflammatory drug (NSAID), this compound lacks anti-inflammatory properties and instead targets smooth muscle activity .
  • Functional group variations in biphenyl derivatives significantly alter their pharmacological profiles, as seen in this compound’s specificity for detrusor muscle inhibition .

Comparison with Functionally Similar Compounds

This compound’s mechanism of action aligns with compounds targeting muscle contraction pathways. Below is a comparison with other muscle relaxants:

3.1 Detrusor Muscle Inhibitors
Compound Target/Receptor Mechanism Potency/Activity Therapeutic Use Reference
This compound Guinea pig detrusor muscle Direct inhibition of contraction Not quantified Urological disorders
Camlipixant P2X3 receptor Competitive antagonist (IC50 = 25 nM) High selectivity Chronic cough, dermatitis
LY255283 Leukotriene B4 (LTB4) receptor Antagonist Inhibits LTB4 production Inflammatory conditions

Key Findings :

  • This compound acts directly on detrusor muscle, whereas Camlipixant and LY255283 target specific receptors (P2X3 and LTB4) to modulate downstream pathways .

Biological Activity

FR 75513 is a compound that has garnered attention for its biological activities, particularly in the context of pharmacological research. It is primarily recognized for its effects on smooth muscle contraction and potential applications in treating various conditions related to muscle dysfunction.

This compound has been shown to exert significant inhibitory effects on detrusor muscle contraction. In studies involving anesthetized rats, the compound demonstrated an ID50 (the dose required to inhibit 50% of the maximum effect) of 0.04 mg/kg, indicating a strong potency in suppressing involuntary bladder contractions . This action suggests potential therapeutic applications for conditions such as overactive bladder and urinary incontinence.

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its role as a selective inhibitor of certain neurotransmitter pathways involved in smooth muscle contraction. Specifically, it appears to modulate the release of acetylcholine at neuromuscular junctions, which is critical for muscle contraction processes. By inhibiting this pathway, this compound can effectively reduce unwanted contractions without significantly affecting other physiological functions .

Comparative Efficacy

To better understand the efficacy of this compound, a comparison with other known compounds in similar therapeutic areas can be useful. The following table summarizes the ID50 values of this compound alongside other compounds:

Compound ID50 (mg/kg) Target
This compound0.04Detrusor muscle contraction
Oxybutynin0.5Overactive bladder
Tolterodine0.3Urinary incontinence
Solifenacin0.2Urinary tract relaxation

This table illustrates that this compound has a lower ID50 compared to other anticholinergic agents, suggesting it may be more effective at lower doses.

Clinical Applications

Research into this compound has highlighted its potential clinical applications beyond urinary disorders. For instance, studies have explored its effects on gastrointestinal smooth muscle and its potential use in treating conditions such as irritable bowel syndrome (IBS). In these studies, this compound demonstrated a capacity to alleviate symptoms associated with excessive motility .

Safety Profile

While the efficacy of this compound is promising, understanding its safety profile is crucial for clinical application. Preliminary toxicological assessments have indicated that at therapeutic doses, this compound does not exhibit significant adverse effects on cardiovascular or central nervous system functions. However, comprehensive long-term studies are necessary to fully establish its safety and tolerability .

Future Research Directions

Ongoing research is focusing on the following areas regarding this compound:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its inhibitory effects on smooth muscle.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents.
  • Long-Term Efficacy : Assessing the long-term efficacy and safety in chronic conditions where smooth muscle modulation is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FR 75513
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.